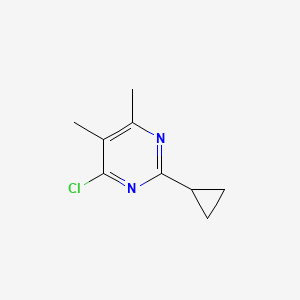
4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine is a chemical compound with the molecular formula C9H11ClN2 . It is a pyrimidine derivative, which is a class of organic compounds that include several important biomolecules, such as nucleotides .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a cyclopropyl group, and two methyl groups .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine are not available, pyrimidine derivatives are known to undergo various chemical reactions. For instance, 2-chloro-4,6-dimethylpyrimidine can react with aniline derivatives to form 2-anilinopyrimidines .Scientific Research Applications
Crystallography and Co-crystal Formation
4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine, though not directly mentioned, is closely related to compounds studied for their crystalline properties and co-crystal formation with carboxylic acids. For instance, a study on 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids explored the formation of ten cocrystals, highlighting the potential for diverse molecular interactions and structural engineering in pharmaceutical design. These cocrystals demonstrated varied hydrogen bonding patterns, showcasing the role of pyrimidine units in forming stable crystal structures through supramolecular synthons and halogen bonds, contributing to our understanding of molecular assembly and crystallization processes (Rajam et al., 2018).
Molecular Recognition and Drug Design
Another study focused on the tautomeric forms of 4-amino-5-chloro-2,6-dimethylpyrimidinium in combination with 5-chloro-2-hydroxybenzoic acid, revealing insights into molecular recognition critical for the targeted drug action of pharmaceuticals. This study emphasized the importance of hydrogen bonding in the molecular recognition process, a fundamental aspect of drug design and development (Rajam et al., 2017).
Synthesis and Material Science
Research on the synthesis and crystal structure of pyrimidine derivatives, such as 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester, illustrates the intersection of organic synthesis, crystallography, and theoretical calculations in material science. This work provided valuable data on crystal parameters, contributing to the field of material science by offering insights into the structural features and theoretical aspects of pyrimidine compounds, which are crucial for developing new materials with specific properties (Ren et al., 2006).
Antiviral Research
A study on 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showcased the antiviral activity of pyrimidine derivatives, particularly against retroviruses. This research contributes to antiviral drug development, offering a foundation for the synthesis of new compounds with potential therapeutic applications against viruses like HIV (Hocková et al., 2003).
Nonlinear Optical Properties
Investigation into the nonlinear optical properties of thiopyrimidine derivatives further expands the applications of pyrimidine compounds beyond the pharmaceutical domain. This study elucidates the potential of pyrimidine derivatives in nonlinear optics (NLO), highlighting their promising applications in medicine and NLO fields. The structural analysis and electronic properties of these compounds pave the way for their use in optoelectronic devices and advanced technological applications (Hussain et al., 2020).
properties
IUPAC Name |
4-chloro-2-cyclopropyl-5,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-5-6(2)11-9(7-3-4-7)12-8(5)10/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEPESRJJBKXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




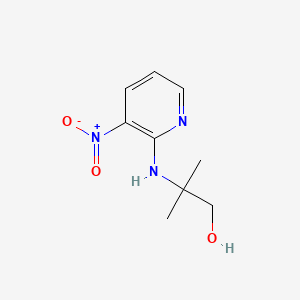
![1-{4-[(4-Chlorophenyl)thio]-3-fluorophenyl}ethanone](/img/structure/B1453668.png)
![3-{[(4-Methoxyphenyl)methoxy]methyl}aniline](/img/structure/B1453669.png)
![2-[(3-methoxyphenyl)amino]-N-methylacetamide](/img/structure/B1453670.png)
![3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1453671.png)

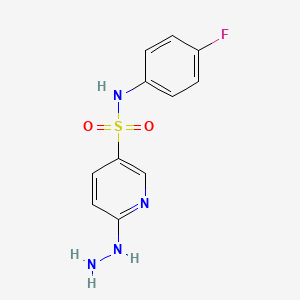
![4-[Cyclohexyl(methyl)amino]benzoic acid](/img/structure/B1453675.png)
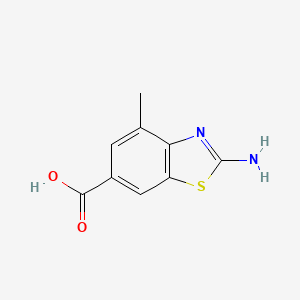

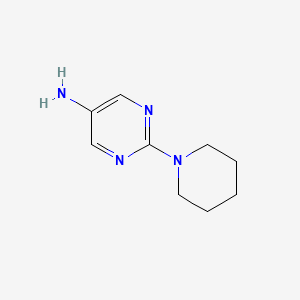
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1453683.png)
![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1453685.png)